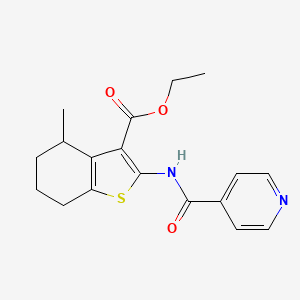![molecular formula C20H19BrClFN2O B4168786 {5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4168786.png)
{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride
Descripción general
Descripción
{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in pharmacology and drug development.
Mecanismo De Acción
The mechanism of action of {5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride involves the inhibition of specific enzymes and pathways involved in disease progression. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. It also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, {5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride can prevent disease progression and promote cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that {5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride can affect various biochemical and physiological processes in the body. For example, it has been found to inhibit the activity of specific enzymes involved in the regulation of cell growth and differentiation. It has also been shown to affect the levels of neurotransmitters in the brain, such as acetylcholine. In addition, it has been found to induce apoptosis in cancer cells and protect against neurotoxicity induced by Parkinson's disease-related toxins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride in lab experiments is its potential to inhibit specific enzymes and pathways involved in disease progression. This makes it a promising candidate for drug development and treatment of various diseases. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on {5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Furthermore, future research could focus on developing more efficient synthesis methods for this compound to facilitate its use in drug development.
Aplicaciones Científicas De Investigación
{5-bromo-2-[(4-fluorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease. Furthermore, it has been found to protect against neurotoxicity induced by Parkinson's disease-related toxins.
Propiedades
IUPAC Name |
N-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN2O.ClH/c21-18-3-6-20(25-14-16-1-4-19(22)5-2-16)17(11-18)13-24-12-15-7-9-23-10-8-15;/h1-11,24H,12-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQSVXZRKGAWKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)CNCC3=CC=NC=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4168704.png)

![ethyl 5-[({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4168714.png)
![N-(1-{4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}-2-hydroxyethyl)benzamide](/img/structure/B4168720.png)
![N-(2-isopropylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4168727.png)
![7-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4168733.png)
![7-(2-fluorophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4168737.png)
![6-ethyl-9-mercapto-6-methyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B4168763.png)
![4-cyano-2-fluoro-N-[2-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4168770.png)
![ethyl 4-({[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4168777.png)
![5-bromo-2-chloro-N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4168791.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4168805.png)
![7-chloro-2-(3,4-dimethylphenyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4168811.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]butanamide](/img/structure/B4168814.png)